molecular formula C29H31F3N2O3 B1664791 Almorexant CAS No. 871224-64-5

Almorexant

Número de catálogo B1664791
Número CAS: 871224-64-5
Peso molecular: 512.6 g/mol
Clave InChI: DKMACHNQISHMDN-RPLLCQBOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The chiral tetrahydroisoquinoline core structure of Almorexant was prepared via iridium-catalysed asymmetric intramolecular allylic amidation . Further key catalytic steps of the synthesis include an oxidative Heck reaction at room temperature and a hydrazine-mediated organocatalysed reduction .


Chemical Reactions Analysis

The synthesis of Almorexant involves several key catalytic steps including an iridium-catalysed asymmetric intramolecular allylic amidation and an oxidative Heck reaction .


Physical And Chemical Properties Analysis

Almorexant has a molecular formula of C29H31F3N2O3 and a molar mass of 512.573 g·mol−1 . It has a density of 1.2±0.1 g/cm3, a boiling point of 620.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . Its molar refractivity is 136.2±0.3 cm3 and it has a polar surface area of 51 Å2 .

Aplicaciones Científicas De Investigación

Sleep Promotion

Preclinical studies in rats and dogs have shown that Almorexant has a sleep-promoting effect similar to physiological sleep. This effect can be quickly reversed upon sensorimotor stimulation, allowing for the resumption of sleep once the stimulation ceases .

Insomnia Treatment

Almorexant has been evaluated in clinical trials for its effectiveness in treating primary insomnia. A study involving polysomnography aimed to assess the impact, safety, and tolerability of oral administration of Almorexant in adults with chronic primary insomnia .

Apoptosis Induction

Research indicates that Almorexant hydrochloride can block intracellular Ca2+ signal pathways and stimulate caspase-3 activity in certain cell lines, leading to induced apoptosis. This suggests potential applications in cancer research where inducing apoptosis can be a therapeutic strategy .

Orexin Receptor Antagonism

As the first orexin receptor antagonist introduced into clinical settings, Almorexant has been studied for its role in blocking orexin receptors. Although it reached phase III clinical studies, development was halted due to undisclosed reasons, potentially related to safety issues .

Comparative Pharmacology

Studies have compared Almorexant with other compounds like zolpidem, a positive GABA A-a1 receptor modulator. These comparisons help understand the differential effects of these compounds on sleep and their potential side effects or benefits .

Proof-of-Concept for Orexin Receptor Antagonism

Almorexant served as the first proof-of-concept for the strategy of using dual orexin receptor antagonists (DORA) to target both OX1R and OX2R receptors with almost equimolar potency. This has paved the way for further research into orexin receptor antagonists and their therapeutic applications .

Propiedades

IUPAC Name

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMACHNQISHMDN-RPLLCQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007352
Record name Almorexant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Almorexant

CAS RN

871224-64-5, 913358-93-7
Record name Almorexant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871224-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Almorexant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871224645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almorexant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06673
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Almorexant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Almorexant hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALMOREXANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCW39P2EI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Almorexant
Reactant of Route 2
Reactant of Route 2
Almorexant
Reactant of Route 3
Reactant of Route 3
Almorexant
Reactant of Route 4
Reactant of Route 4
Almorexant
Reactant of Route 5
Reactant of Route 5
Almorexant
Reactant of Route 6
Reactant of Route 6
Almorexant

Q & A

Q1: What is the primary mechanism of action of almorexant?

A1: Almorexant functions as a dual orexin receptor antagonist, meaning it blocks both the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R) [, , ]. Orexins are neuropeptides involved in wakefulness, arousal, and other regulatory functions. By antagonizing these receptors, almorexant decreases orexin signaling, ultimately promoting sleep [, , ].

Q2: Does almorexant show selectivity for either OX1R or OX2R?

A2: While almorexant is a dual antagonist, research indicates a complex relationship with the two receptor subtypes. In vitro studies under non-equilibrium conditions show dual antagonism, but under equilibrium conditions, almorexant becomes selective for OX2R []. Additionally, almorexant displays a very slow dissociation rate from OX2R, effectively acting as a pseudo-irreversible antagonist in cellular systems [].

Q3: How does almorexant's interaction with orexin receptors affect sleep architecture?

A3: Studies in rats demonstrate that almorexant increases both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep proportionally without disrupting normal sleep architecture []. This contrasts with GABA-A receptor agonists, which induce sleep through generalized inhibition and often alter sleep architecture [].

Q4: Can you elaborate on the downstream effects of almorexant on neurotransmitter systems involved in sleep-wake regulation?

A4: Research suggests that almorexant decreases extracellular histamine concentrations in the lateral hypothalamus, potentially contributing to its sleep-promoting effects []. Conversely, almorexant can increase dopamine release in the prefrontal cortex []. The exact interplay of these neurotransmitter systems in mediating almorexant's effects requires further investigation.

Q5: Are there any differences in the effects of blocking OX1R and OX2R on sleep?

A5: Studies in rats suggest that blocking OX2R alone with a selective antagonist like JNJ-10397049 is sufficient to promote sleep []. Interestingly, co-administration of an OX1R antagonist with an OX2R antagonist attenuates the sleep-promoting effects of the OX2R antagonist [], implying a potential counter-regulatory role of OX1R in sleep modulation.

Q6: Is there any spectroscopic data available for almorexant?

A6: The abstracts provided do not include details on the spectroscopic characterization of almorexant.

Q7: Are there studies on the material compatibility and stability of almorexant?

A7: The abstracts provided focus primarily on the pharmacological aspects of almorexant. Information regarding material compatibility and stability under various conditions is not available in these abstracts.

Q8: Does almorexant exhibit any catalytic properties or have applications in catalysis?

A8: Almorexant is a pharmacologically active compound targeting orexin receptors. Based on the provided research, it is not known to possess catalytic properties or have applications in catalysis.

Q9: Have computational chemistry methods been employed in almorexant research?

A10: Yes, computational modeling and site-directed mutagenesis were used to map the binding pocket of almorexant to human OX1R and OX2R [, ]. These studies identified crucial amino acid residues involved in ligand binding and receptor selectivity, providing valuable insights for understanding almorexant's interactions with its target receptors.

Q10: What is known about the stability of almorexant under various conditions?

A12: While the provided research doesn't extensively cover almorexant's stability, one study mentions the development of a new tablet formulation to address issues with the active pharmaceutical ingredient sticking to manufacturing equipment []. This suggests efforts to improve the compound's stability during the manufacturing process.

Q11: What are the general pharmacokinetic properties of almorexant?

A14: Almorexant exhibits rapid absorption following oral administration, achieving peak plasma concentrations around 1 to 1.5 hours [, ]. It is then rapidly metabolized and primarily eliminated through fecal excretion [].

Q12: What is the duration of almorexant's pharmacological effects?

A15: Studies in healthy volunteers indicate that the impairing effects of almorexant on vigilance, alertness, and motor coordination largely disappear within 8 hours after a single dose [].

Q13: Has almorexant demonstrated efficacy in treating sleep disorders in clinical trials?

A16: Clinical trials have been conducted to evaluate almorexant's efficacy and safety in treating insomnia. One study in elderly patients with primary insomnia found that almorexant significantly reduced wake time after sleep onset (WASO) and increased total sleep time (TST) compared to placebo [].

Q14: Have any targeted drug delivery approaches been investigated for almorexant?

A14: The abstracts provided do not mention specific research on targeted drug delivery strategies for almorexant.

Q15: Are there any known biomarkers to predict almorexant's efficacy or monitor treatment response?

A15: The provided research does not identify specific biomarkers associated with almorexant's efficacy or treatment response.

Q16: What analytical methods have been employed to characterize and quantify almorexant?

A19: The research mentions the use of radioligand binding assays to characterize almorexant's binding kinetics to orexin receptors [, ]. Additionally, metabolic profiling studies using radiolabeled almorexant have been conducted to elucidate its metabolic pathways in humans [].

Q17: Is there information available on the environmental impact and degradation of almorexant?

A17: The abstracts provided do not contain information related to the environmental impact or degradation of almorexant.

Q18: Have the dissolution and solubility properties of almorexant been investigated?

A21: While specific studies on dissolution and solubility are not detailed, research mentions that almorexant possesses a pronounced first-pass effect and metabolism, suggesting potential limitations in its oral bioavailability [].

Q19: What measures are taken to ensure the quality control and assurance of almorexant?

A19: The abstracts provided do not elaborate on specific quality control and assurance measures employed during the development and manufacturing of almorexant.

Q20: Does almorexant elicit any immunogenic or immunological responses?

A20: The abstracts provided do not include information regarding the immunogenicity or immunological effects of almorexant.

Q21: Has almorexant been found to interact with drug transporters?

A21: The provided research does not mention any specific interactions of almorexant with drug transporters.

Q22: What is known about the biocompatibility and biodegradability of almorexant?

A22: The abstracts do not provide specific details about the biocompatibility or biodegradability of almorexant.

Q23: Are there any alternative compounds or approaches for achieving similar therapeutic effects to almorexant?

A26: Yes, other dual orexin receptor antagonists, such as suvorexant, have been investigated for treating insomnia []. These compounds target the same orexin system as almorexant, offering potential alternatives for sleep-wake modulation.

Q24: Are there strategies for the recycling and waste management of almorexant?

A24: The provided research does not address the recycling or waste management of almorexant.

Q25: What research infrastructure and resources are crucial for advancing our understanding of almorexant?

A28: Continued research on almorexant necessitates access to advanced techniques such as electroencephalography, telemetry for monitoring sleep-wake cycles and cardiovascular parameters, microdialysis for assessing neurotransmitter release, and immunohistochemistry for analyzing brain tissue [, , ]. Collaborative efforts between academia and the pharmaceutical industry can further facilitate the development of novel orexin receptor antagonists and the exploration of their therapeutic potential.

Q26: What are some of the historical milestones in the research and development of almorexant?

A29: Almorexant emerged as a promising compound for treating insomnia based on its ability to promote sleep in animal models without significantly disrupting sleep architecture []. Early clinical trials demonstrated its efficacy in improving sleep parameters in patients with primary insomnia [].

Q27: How has almorexant research contributed to our understanding of the orexin system and its role in sleep-wake regulation?

A30: Investigations into almorexant's mechanism of action have provided valuable insights into the complexities of the orexin system. Research suggests that OX2R antagonism plays a crucial role in promoting sleep [], while OX1R may have a counter-regulatory role []. Understanding the distinct roles of these receptors could pave the way for developing more targeted therapies for sleep disorders.

Q28: Are there any cross-disciplinary applications or synergies emerging from almorexant research?

A31: Research on almorexant extends beyond sleep medicine, with investigations into its potential for treating conditions such as hypertension [, ], pancreatic ductal adenocarcinoma [], and even the growth impediment associated with obstructive sleep apnea [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.